3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
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Overview
Description
3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoroethoxy and difluoroethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Difluoroethoxy and Difluoroethyl Groups: The difluoroethoxy and difluoroethyl groups can be introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents.
Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluoromethylated pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives with difluoroethoxy and difluoroethyl groups intact.
Substitution: Formation of substituted pyrazole derivatives with new functional groups replacing the iodine atom.
Scientific Research Applications
3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole: A similar compound without the iodine atom.
3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-chloro-1H-pyrazole: A compound with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole makes it unique compared to its analogs. Iodine can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding properties. Additionally, the combination of difluoroethoxy and difluoroethyl groups enhances its lipophilicity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-(2,2-difluoroethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F4IN2O/c9-7(10)2-15-1-5(13)6(14-15)3-16-4-8(11)12/h1,7-8H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYMTZWSBHDYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)COCC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F4IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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